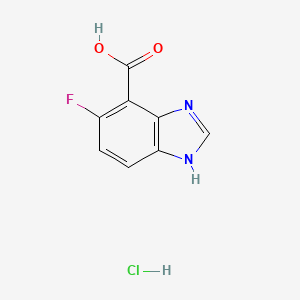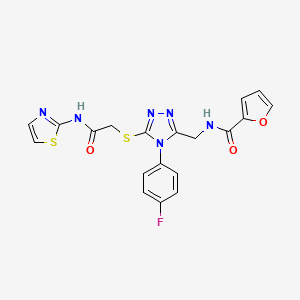
2-(4-acetylphenoxy)-N-((2-(2-fluorophenyl)-4-methylthiazol-5-yl)methyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Typically, the description of a compound includes its IUPAC name, other names or synonyms, and its structural formula.
Synthesis Analysis
This involves understanding the chemical reactions used to synthesize the compound. It often requires knowledge of organic chemistry and reaction mechanisms.Molecular Structure Analysis
This involves analyzing the compound’s molecular structure, including its functional groups, stereochemistry, and conformation.Chemical Reactions Analysis
This involves studying the chemical reactions that the compound can undergo. This can include reactions where the compound is a reactant, product, or catalyst.Physical And Chemical Properties Analysis
This involves studying the compound’s physical and chemical properties, such as its melting point, boiling point, solubility, and reactivity.Scientific Research Applications
Potential Pesticides
Research into N-derivatives of similar compounds has shown their potential application as pesticides. Characterization through X-ray powder diffraction provides essential data on their structural integrity and potential effectiveness as pesticides, emphasizing the importance of detailed chemical analysis in developing new agricultural chemicals (Olszewska, Tarasiuk, & Pikus, 2011).
Antitumor Activity
Another significant area of application is in the development of anticancer drugs. Derivatives bearing different heterocyclic ring systems have been synthesized and screened for their antitumor activity, showing considerable activity against some cancer cell lines. This suggests the potential of such compounds in contributing to the development of new anticancer therapies (Yurttaş, Tay, & Demirayak, 2015).
Antimicrobial and Anticancer Activities
Further studies on derivatives highlight their antimicrobial and anticancer activities, providing a foundation for their application in medical research and drug development. Molecular docking studies support their potential as lead compounds for designing new drugs, particularly against microbial infections and cancer (Mehta et al., 2019).
Ligand for Imaging
Radiolabeled derivatives have been explored for imaging applications, such as in positron emission tomography (PET) for brain imaging. These studies underscore the versatility of such compounds in diagnostic and therapeutic applications, especially in neuroscience (Dollé et al., 2008).
Anticancer Drug Design
The structural analysis and molecular docking of certain derivatives have provided insights into their anticancer properties. These findings are crucial for the design of drugs targeting specific cancer types, indicating the broader applicability of these compounds in oncology (Sharma et al., 2018).
Safety And Hazards
This involves understanding the safety precautions that need to be taken when handling the compound, and the hazards associated with it. This can include toxicity data, flammability, and environmental impact.
Future Directions
This involves speculating on potential future research directions involving the compound. This could include potential applications, or new reactions that it could be used in.
For a specific analysis of “2-(4-acetylphenoxy)-N-((2-(2-fluorophenyl)-4-methylthiazol-5-yl)methyl)acetamide”, I would recommend consulting a chemist or a relevant scientific literature database. Please note that handling and experimenting with chemicals should always be done under the guidance of a trained professional, and appropriate safety measures should always be taken.
properties
IUPAC Name |
2-(4-acetylphenoxy)-N-[[2-(2-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]methyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19FN2O3S/c1-13-19(28-21(24-13)17-5-3-4-6-18(17)22)11-23-20(26)12-27-16-9-7-15(8-10-16)14(2)25/h3-10H,11-12H2,1-2H3,(H,23,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IVCDEZMSMNJTSD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)C2=CC=CC=C2F)CNC(=O)COC3=CC=C(C=C3)C(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19FN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-acetylphenoxy)-N-((2-(2-fluorophenyl)-4-methylthiazol-5-yl)methyl)acetamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[4-(3-Chlorophenyl)piperazin-1-yl]-(5,6,7,8-tetrahydroquinazolin-4-yl)methanone](/img/structure/B2775730.png)
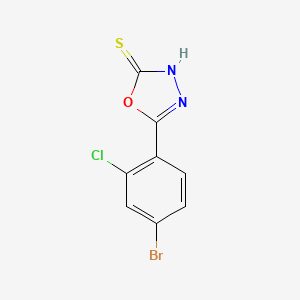
![5-[1-(4-chloro-3,5-dimethylphenoxy)ethyl]-4-ethyl-4H-1,2,4-triazole-3-thiol](/img/structure/B2775733.png)
![ethyl 1-(3-formyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl)piperidine-4-carboxylate](/img/structure/B2775736.png)
![2-(4-chlorophenyl)-N-(4-ethoxyphenyl)-3-(methylthio)-1,4,8-triazaspiro[4.5]deca-1,3-diene-8-carboxamide](/img/structure/B2775737.png)
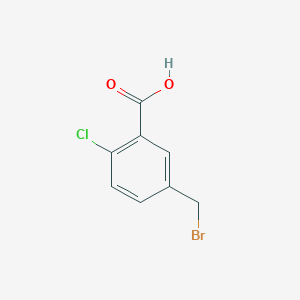
![6-[4-(2,6-Dimethylpyrimidin-4-yl)piperazin-1-yl]-N,N-dimethylpyridazin-3-amine](/img/structure/B2775740.png)
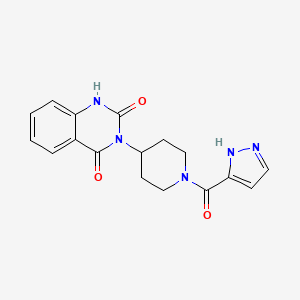
![2-(3,3-Dimethyl-2-oxobutyl)-6-(2,4-dimethylphenyl)-4,7-dimethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2775742.png)
![Ethyl 2-(4-[(cyclohexylcarbonyl)amino]piperidino)-2-oxoacetate](/img/structure/B2775744.png)
![2,3-difluoro-N-[3-(4-methoxyphenyl)-1,2,4-thiadiazol-5-yl]pyridine-4-carboxamide](/img/structure/B2775746.png)
![N-(6-chlorobenzo[d]thiazol-2-yl)-N-(3-(dimethylamino)propyl)-2-(4-fluorophenyl)acetamide hydrochloride](/img/structure/B2775748.png)
